MTH1 Inhibitory Activity Comparison
In a cellular assay measuring MTH1 (human mutT homolog-1) inhibition in human U2OS osteosarcoma cells via hydrolysis of 8-oxodGTP, 1H-purine, 2,6,8-trimethyl- exhibited an IC50 value of 850 nM [1]. This potency lies within the submicromolar range reported for a series of purine-based MTH1 inhibitors disclosed in a subsequent structure-activity relationship study, which identified several new compounds with submicromolar MTH1 inhibitory activity [2]. While more advanced purine derivatives have achieved IC50 values below 100 nM against MTH1 in K562 cells, 2,6,8-trimethylpurine represents a useful intermediate-potency tool compound for MTH1 target validation and for establishing baseline inhibition in SAR campaigns [3].
| Evidence Dimension | MTH1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 850 nM |
| Comparator Or Baseline | Advanced purine-based MTH1 inhibitors (submicromolar range reported; some analogs <100 nM) |
| Quantified Difference | Target compound exhibits intermediate potency; ~8.5-fold higher IC50 than most potent sub-100 nM analogs |
| Conditions | Human U2OS osteosarcoma cells; hydrolysis of 8-oxodGTP to 8-oxodGMP and pyrophosphate; 1 hr incubation; PPiLight assay |
Why This Matters
This establishes 2,6,8-trimethylpurine as a validated, intermediate-potency MTH1 inhibitor suitable for target engagement studies and as a benchmark for SAR optimization, enabling researchers to calibrate assay performance before deploying higher-potency or less-characterized analogs.
- [1] BindingDB. BDBM50152122 (CHEMBL3780535). IC50: 850 nM against MTH1 in human U2OS cells. View Source
- [2] Kettle JG, et al. Identification and structure-activity relationship of purine derivatives as novel MTH1 inhibitors. Chem Biol Drug Des. 2017;89(6):862-869. View Source
- [3] BindingDB. BDBM50255581 (CHEMBL4073623). IC50: <0.100 nM against MTH1 in human K562 cells. View Source
